molecular formula C5H4F3NS B14525749 1H-Pyrrole, 2-[(trifluoromethyl)thio]- CAS No. 62665-27-4

1H-Pyrrole, 2-[(trifluoromethyl)thio]-

Cat. No.: B14525749
CAS No.: 62665-27-4
M. Wt: 167.15 g/mol
InChI Key: NFKQNENSDPVROC-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-[(trifluoromethyl)thio]- is a heterocyclic organic compound that features a pyrrole ring substituted with a trifluoromethylthio group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 2-[(trifluoromethyl)thio]- can be synthesized through several methods. One common approach involves the trifluoromethylation of pyrrole derivatives. For instance, the reaction of pyrrole with trifluoromethylthiolating agents such as trifluoromethylthiolating reagents (e.g., CF3SCl) under controlled conditions can yield the desired compound .

Industrial Production Methods: Industrial production of 1H-Pyrrole, 2-[(trifluoromethyl)thio]- typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 2-[(trifluoromethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrrole, 2-[(trifluoromethyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-[(trifluoromethyl)thio]- involves its interaction with molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological targets more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-(trifluoromethyl)-1H-pyrrole
  • Fluorinated pyrroles
  • Trifluoromethyl-substituted heterocycles

Comparison: 1H-Pyrrole, 2-[(trifluoromethyl)thio]- is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. Compared to other fluorinated pyrroles, this compound exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

62665-27-4

Molecular Formula

C5H4F3NS

Molecular Weight

167.15 g/mol

IUPAC Name

2-(trifluoromethylsulfanyl)-1H-pyrrole

InChI

InChI=1S/C5H4F3NS/c6-5(7,8)10-4-2-1-3-9-4/h1-3,9H

InChI Key

NFKQNENSDPVROC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)SC(F)(F)F

Origin of Product

United States

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